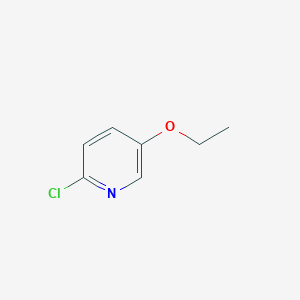

2-Chloro-5-ethoxypyridine

CAS No.: 856851-48-4

Cat. No.: VC2479582

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 856851-48-4 |

|---|---|

| Molecular Formula | C7H8ClNO |

| Molecular Weight | 157.6 g/mol |

| IUPAC Name | 2-chloro-5-ethoxypyridine |

| Standard InChI | InChI=1S/C7H8ClNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 |

| Standard InChI Key | JFVNXBTYLCBJFU-UHFFFAOYSA-N |

| SMILES | CCOC1=CN=C(C=C1)Cl |

| Canonical SMILES | CCOC1=CN=C(C=C1)Cl |

Introduction

2-Chloro-5-ethoxypyridine is an organic compound classified as a halogenated pyridine derivative. It features a six-membered aromatic pyridine ring substituted with a chlorine atom at the second position and an ethoxy group (-OCH₂CH₃) at the fifth position. Its molecular formula is , and it plays a significant role as an intermediate in the synthesis of complex organic compounds, particularly in pharmaceuticals and agrochemicals .

Reactivity:

-

Electrophilic Substitution: The chlorine atom allows for nucleophilic attack, enabling functionalization of the compound.

-

Synthetic Versatility: The ethoxy group provides steric hindrance, influencing reaction pathways.

Synthesis of 2-Chloro-5-ethoxypyridine

The synthesis of 2-Chloro-5-ethoxypyridine typically involves chlorination reactions of pyridine derivatives under controlled conditions. Common reagents include thionyl chloride or phosphorus oxychloride, which ensure selective chlorination at the second position.

General Synthetic Pathway:

-

Starting Material: Pyridine derivatives such as 3-methylpyridine.

-

Reaction Conditions: Chlorination using thionyl chloride or phosphorus oxychloride.

-

Optimization: Temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.

Reaction Example:

Applications

2-Chloro-5-ethoxypyridine is primarily used as a building block in organic synthesis due to its ability to participate in diverse chemical transformations.

Key Applications:

-

Pharmaceuticals:

-

Intermediate for active pharmaceutical ingredients (APIs).

-

Used in the synthesis of drugs targeting specific biological pathways.

-

-

Agrochemicals:

-

Precursor for pesticides and herbicides due to its halogenated nature.

-

-

Materials Science:

-

Component in specialty chemicals with tailored properties.

-

Analytical Techniques

To ensure purity and confirm the identity of 2-Chloro-5-ethoxypyridine, several analytical methods are employed:

Common Techniques:

Research Insights

The compound's chemical behavior has been extensively studied for its role in synthetic pathways and reactivity patterns.

Reaction Kinetics:

-

Reactions involving nucleophilic substitution often exhibit first-order kinetics with respect to the nucleophile concentration.

Biological Relevance:

While not directly bioactive, its derivatives have shown potential in medicinal chemistry for developing therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume